4-Bromo-2-phenyl-7-trifluoromethoxyquinoline
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Overview
Description
4-Bromo-2-phenyl-7-trifluoromethoxyquinoline is a heterocyclic organic compound . Its molecular formula is C16H9BrF3NO and it has a molecular weight of 368.15 . The compound is used for experimental and research purposes .
Molecular Structure Analysis
The IUPAC name for this compound is 4-bromo-2-phenyl-7-(trifluoromethoxy)quinoline . The canonical SMILES structure is C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)OC(F)(F)F)C(=C2)Br .Physical And Chemical Properties Analysis
The exact mass of this compound is 366.98200 . It has 5 H-Bond acceptors and 0 H-Bond donors .properties
CAS RN |
1189106-98-6 |
---|---|
Molecular Formula |
C16H9BrF3NO |
Molecular Weight |
368.15 g/mol |
IUPAC Name |
4-bromo-2-phenyl-7-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C16H9BrF3NO/c17-13-9-14(10-4-2-1-3-5-10)21-15-8-11(6-7-12(13)15)22-16(18,19)20/h1-9H |
InChI Key |
JUCLZTUAGIDJSW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)OC(F)(F)F)C(=C2)Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)OC(F)(F)F)C(=C2)Br |
Origin of Product |
United States |
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